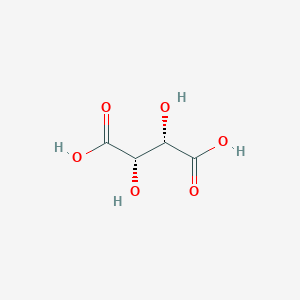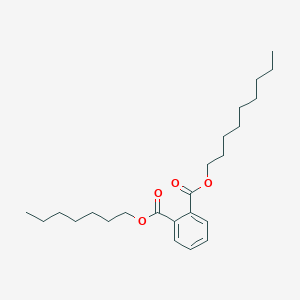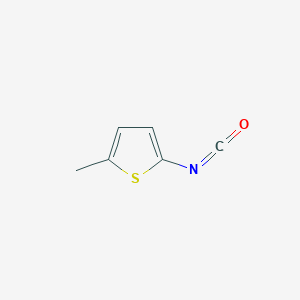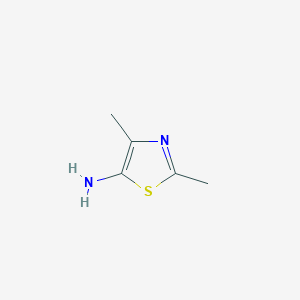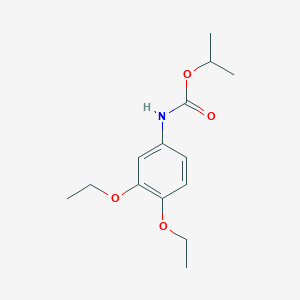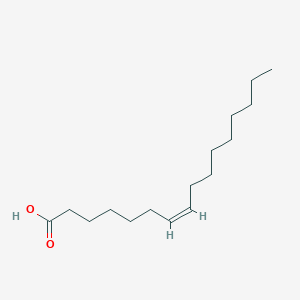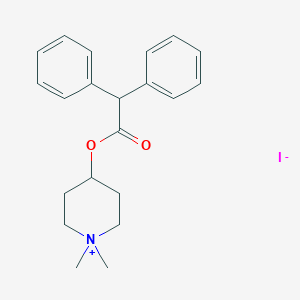
Arachidonoyl-N,N-Dimethylamid
Übersicht
Beschreibung
Arachidonoyl-N,N-dimethyl amide, also known as (5Z,8Z,11Z,14Z)-N,N-dimethyl-5,8,11,14-icosatetraenamide, is a synthetic analog of anandamide. Anandamide is an endogenous cannabinoid that binds to both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors. Arachidonoyl-N,N-dimethyl amide exhibits weak or no binding to the human central cannabinoid (CB1) receptor .
Wissenschaftliche Forschungsanwendungen
Arachidonoyl-N,N-Dimethylamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Amiden und deren Reaktionen zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Endocannabinoiden in der zellulären Kommunikation und Signaltransduktion zu untersuchen.
Medizin: Die Forschung konzentriert sich auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Modulation von Schmerzen und Entzündungen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer für andere chemische Verbindungen verwendet
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Zell-Zell-Kommunikation durch Gap Junctions in Ratten-Glia-Zellen hemmt. Es erreicht dies durch die Bindung an bestimmte Stellen auf der Zellmembran und blockiert so den Durchgang von Signalmolekülen zwischen den Zellen. Diese Hemmung ist konzentrationsabhängig, wobei eine vollständige Hemmung bei einer Konzentration von 50 μM beobachtet wird .
Ähnliche Verbindungen:
Anandamid (AEA): this compound ist ein Analogon von Anandamid, zeigt aber eine schwächere Bindung an den CB1-Rezeptor.
Arachidonoyl-N-Methylamid: Ein weiteres Analogon mit ähnlichen Eigenschaften, aber unterschiedlichen Bindungsaffinitäten.
Arachidonoylethanolamid: Ein natürlich vorkommendes Endocannabinoid mit höherer Affinität für CB1- und CB2-Rezeptoren.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Hemmung der Gap Junction-Kommunikation ohne signifikante Bindung an Cannabinoid-Rezeptoren. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von Nicht-Cannabinoid-Signalwegen und zellulären Kommunikationsmechanismen .
Wirkmechanismus
Target of Action
Arachidonoyl-N,N-dimethyl amide is an analog of anandamide, an endogenous cannabinoid . It exhibits weak or no binding to the human central cannabinoid (CB1) receptor . The CB1 receptor is primarily found in the brain and nervous system, as well as in peripheral organs and tissues .
Mode of Action
Arachidonoyl-N,N-dimethyl amide interacts with its target, the CB1 receptor, but with weak or no binding . It has been found to inhibit rat glial gap junction cell-cell communication 100% at a concentration of 50 μM .
Biochemical Pathways
The biological actions of anandamide, to which Arachidonoyl-N,N-dimethyl amide is an analog, are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase . This suggests that Arachidonoyl-N,N-dimethyl amide may also be involved in similar biochemical pathways.
Result of Action
The primary known effect of Arachidonoyl-N,N-dimethyl amide is its ability to inhibit rat glial gap junction cell-cell communication . This suggests that it may have a role in modulating intercellular communication in the nervous system.
Biochemische Analyse
Biochemical Properties
Arachidonoyl-N,N-dimethyl amide exhibits weak or no binding to the human central cannabinoid (CB1) receptor . The biological actions of anandamide, to which Arachidonoyl-N,N-dimethyl amide is an analog, are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .
Cellular Effects
Arachidonoyl-N,N-dimethyl amide has been shown to inhibit rat glial gap junction cell-cell communication 100% at a concentration of 50 μM . This suggests that it may have significant effects on cellular communication and signaling.
Molecular Mechanism
It is known that it exhibits weak or no binding to the human central cannabinoid (CB1) receptor . This suggests that its effects may not be mediated through the traditional endocannabinoid signaling pathways.
Metabolic Pathways
Arachidonoyl-N,N-dimethyl amide is part of the fatty acid amide family, which is divided into different classes based on the conjugate amine
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Arachidonoyl-N,N-Dimethylamid kann durch die Amidierung von Arachidonsäure mit N,N-Dimethylamin synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC), um die Bildung der Amidbindung zu erleichtern. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Zwischenprodukts zu verhindern .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird anschließend mit Techniken wie Säulenchromatographie oder Rekristallisation gereinigt .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an den Doppelbindungen in der Arachidonylkette.
Reduktion: Reduktionsreaktionen können die Doppelbindungen angreifen und sie in Einfachbindungen umwandeln.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Osmiumtetroxid (OsO4) können unter milden Bedingungen verwendet werden.
Reduktion: Hydrierung mit Palladium auf Kohlenstoff (Pd/C) als Katalysator ist eine gängige Methode.
Substitution: Nucleophile wie Amine oder Alkohole können in Gegenwart einer Base wie Natriumhydrid (NaH) verwendet werden.
Hauptprodukte:
Oxidation: Produkte umfassen Epoxide oder Diole, abhängig vom Oxidationsgrad.
Reduktion: Das Hauptprodukt ist das vollständig gesättigte Amid.
Substitution: Die Produkte variieren je nach dem verwendeten Nucleophil, was zu verschiedenen substituierten Amiden führt.
Vergleich Mit ähnlichen Verbindungen
Anandamide (AEA): Arachidonoyl-N,N-dimethyl amide is an analog of anandamide but exhibits weaker binding to the CB1 receptor.
Arachidonoyl-N-methyl amide: Another analog with similar properties but different binding affinities.
Arachidonoyl ethanolamide: A naturally occurring endocannabinoid with higher affinity for CB1 and CB2 receptors.
Uniqueness: Arachidonoyl-N,N-dimethyl amide is unique due to its specific inhibition of gap junction communication without significant binding to cannabinoid receptors. This makes it a valuable tool for studying non-cannabinoid pathways and cellular communication mechanisms .
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z,14Z)-N,N-dimethylicosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(2)3/h8-9,11-12,14-15,17-18H,4-7,10,13,16,19-21H2,1-3H3/b9-8-,12-11-,15-14-,18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHAVFLICKAOOF-GKFVBPDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



